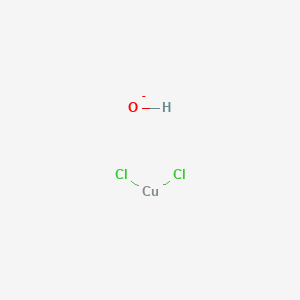
Dichlorocopper;hydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichlorocopper;hydroxide is a chemical compound that consists of copper, chlorine, and hydroxide ions It is known for its unique properties and applications in various fields, including chemistry, biology, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dichlorocopper;hydroxide can be synthesized through various methods. One common method involves the reaction of copper(II) chloride with sodium hydroxide. The reaction typically takes place in an aqueous solution, where copper(II) chloride reacts with sodium hydroxide to form this compound and sodium chloride as a byproduct. The reaction can be represented as follows:
CuCl2+2NaOH→Cu(OH)Cl2+2NaCl
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the controlled addition of sodium hydroxide to a solution of copper(II) chloride under specific temperature and pressure conditions. The resulting product is then purified and dried to obtain the final compound.
Analyse Chemischer Reaktionen
Types of Reactions
Dichlorocopper;hydroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form copper(II) oxide and chlorine gas.
Reduction: It can be reduced to form copper metal and hydrochloric acid.
Substitution: It can undergo substitution reactions with other halides to form different copper halide compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide. The reaction typically occurs at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or carbon monoxide are used, often at high temperatures.
Substitution: Halide salts like sodium bromide or potassium iodide are used in aqueous solutions.
Major Products Formed
Oxidation: Copper(II) oxide (CuO) and chlorine gas (Cl₂).
Reduction: Copper metal (Cu) and hydrochloric acid (HCl).
Substitution: Copper halides such as copper(II) bromide (CuBr₂) or copper(II) iodide (CuI₂).
Wissenschaftliche Forschungsanwendungen
Dichlorocopper;hydroxide has several applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including organic synthesis and polymerization processes.
Biology: It is studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Research is ongoing to explore its potential use in medical treatments, particularly in antimicrobial therapies.
Industry: It is used in the production of pigments, coatings, and other industrial materials.
Wirkmechanismus
The mechanism by which dichlorocopper;hydroxide exerts its effects involves its interaction with various molecular targets. In biological systems, it can interact with cellular components, leading to the disruption of cellular processes. The compound’s reactivity with proteins and enzymes can result in the inhibition of microbial growth, making it a potential antimicrobial agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper(II) chloride (CuCl₂): Similar in composition but lacks the hydroxide ion.
Copper(II) hydroxide (Cu(OH)₂): Contains hydroxide ions but lacks chloride ions.
Copper(II) oxide (CuO): An oxidized form of copper without chloride or hydroxide ions.
Uniqueness
Dichlorocopper;hydroxide is unique due to its combination of copper, chloride, and hydroxide ions, which gives it distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
51198-11-9 |
|---|---|
Molekularformel |
Cl2CuHO- |
Molekulargewicht |
151.46 g/mol |
IUPAC-Name |
dichlorocopper;hydroxide |
InChI |
InChI=1S/2ClH.Cu.H2O/h2*1H;;1H2/q;;+2;/p-3 |
InChI-Schlüssel |
VWYGTDAUKWEPCZ-UHFFFAOYSA-K |
Kanonische SMILES |
[OH-].Cl[Cu]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


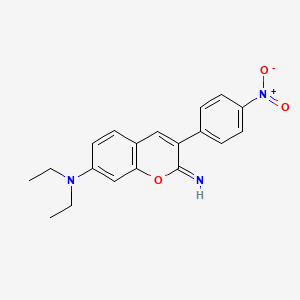

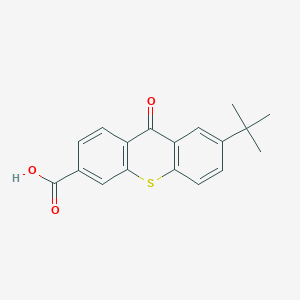
![N-[(Piperazin-1-yl)methyl]pyridine-3-carbothioamide](/img/structure/B14661666.png)
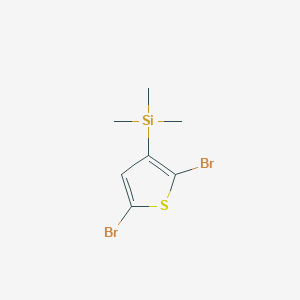
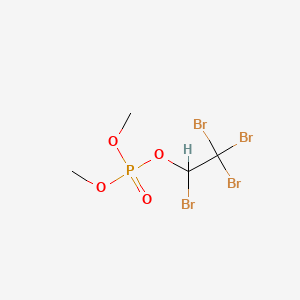
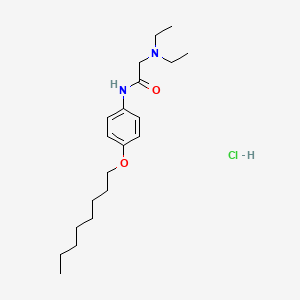

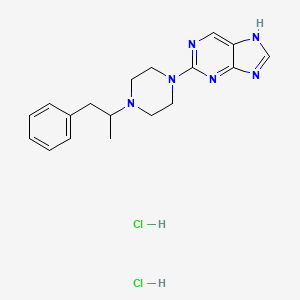
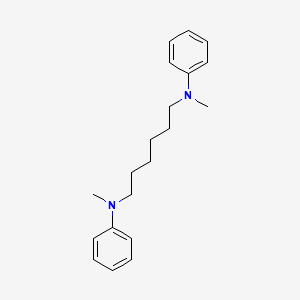
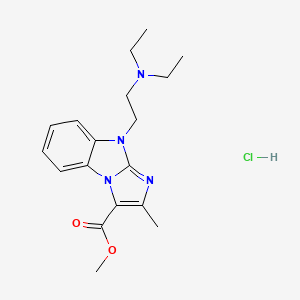
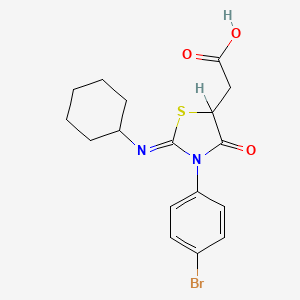

![Pyridinium, 3-[1-(hydroxyimino)ethyl]-1-methyl-](/img/structure/B14661721.png)
